5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole
Description
Properties
CAS No. |
51978-97-3 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
5-[(E)-2-(4-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-4-9-2-5-10(13)6-3-9/h2-7H,1H3/b7-4+ |
InChI Key |
MCFYXKRWSJKGFP-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the 4-Chlorostyryl Group: The 4-chlorostyryl group can be introduced via a between a 4-chlorostyrene and the isoxazole derivative.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted styryl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Styryl-Modified Isoxazoles
Table 1: Key Derivatives and Their Properties
Key Observations :
- Chlorine vs. Bromine : The bromo analog (309.12 g/mol) exhibits a higher molecular weight and slightly improved binding affinity due to increased van der Waals interactions, though activity against T. cruzi remains comparable to the chloro derivative .
- Electron-Withdrawing Groups (NO₂, CF₃): The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the nitro group reduces solubility, limiting its therapeutic utility .
Variations in the Heterocyclic Core
Imidazole-Substituted Analogs
The compound 5-[2-(3H-imidazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole replaces the styryl group with an imidazole-vinyl moiety. Key differences include:
- Synthesis: 81% yield via [3+2] cycloaddition, with distinct IR peaks at 1601 cm⁻¹ (isoxazole) and 1578 cm⁻¹ (NO₂) .
- ¹H NMR (CD₃COCD₃): δ 8.29 (1H, s, imidazole-H), 8.00 (d, J = 16 Hz), 7.78 (s, isoxazole-H) .
Difluoromethyl-Modified Derivatives
The compound 5-(4-chlorostyryl)-5-(difluoromethyl)-3-methyl-4-nitro-4,5-dihydroisoxazole features a dihydroisoxazole core with a difluoromethyl group:
Biological Activity
5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on existing research.
- IUPAC Name : 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole
- CAS Number : 51978-97-3
- Molecular Formula : C12H10ClN3O3
- Molecular Weight : 273.68 g/mol
Synthesis
The synthesis of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:
- Refluxing in solvents like ethanol or methanol.
- Use of Catalysts : Acidic or basic catalysts may be employed to enhance reaction rates.
Antimicrobial Properties
Research indicates that 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth effectively.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, which is crucial for managing inflammatory diseases.
The proposed mechanism of action involves the interaction of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor Interaction : It could potentially bind to receptors that modulate immune responses, thus reducing inflammation.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole in treating infections caused by resistant strains of bacteria. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.
Case Study 2: Inflammatory Disease Management
Another study focused on patients with chronic inflammatory conditions, where the compound was administered as part of their treatment regimen. Results indicated a marked decrease in inflammatory markers and improved patient outcomes, highlighting its therapeutic potential.
Research Findings
Recent research has expanded on the biological activities of this compound:
- Cytotoxicity Studies : Evaluated against various cancer cell lines, showing selective cytotoxicity while sparing normal cells.
- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles, making it a candidate for further drug development.
Q & A
Q. What protocols ensure reproducibility in catalytic enantioselective syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
